molecular formula C10H17ClN2O3 B14567149 4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid CAS No. 61367-19-9

4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid

Cat. No.: B14567149
CAS No.: 61367-19-9
M. Wt: 248.70 g/mol
InChI Key: MFHSCWVELDCTSZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 2-chloroethylcarbamoylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions and the use of continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminium hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Esters, anhydrides.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler compound with only a carboxylic acid group attached to the cyclohexane ring.

    4-(2-Chloroethylamino)cyclohexane-1-carboxylic acid: Similar structure but lacks the carbamoyl group.

Uniqueness

4-(2-Chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid is unique due to the presence of both the 2-chloroethylcarbamoylamino group and the carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61367-19-9

Molecular Formula

C10H17ClN2O3

Molecular Weight

248.70 g/mol

IUPAC Name

4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H17ClN2O3/c11-5-6-12-10(16)13-8-3-1-7(2-4-8)9(14)15/h7-8H,1-6H2,(H,14,15)(H2,12,13,16)

InChI Key

MFHSCWVELDCTSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)NCCCl

Origin of Product

United States

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